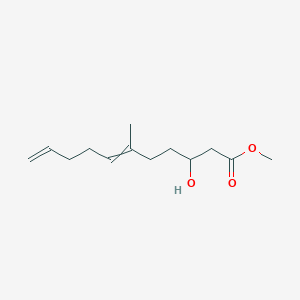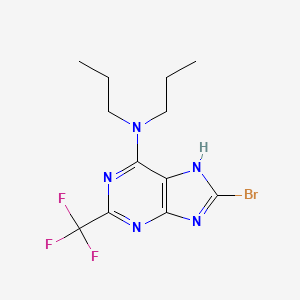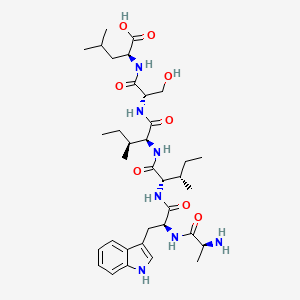
1,3-Dithiolane-4,5-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane-4,5-dithiol is an organosulfur compound with the molecular formula C3H6S4. It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms at the 1 and 3 positions, and two thiol groups at the 4 and 5 positions. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolane-4,5-dithiol can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of solvent-free or aqueous conditions is also explored to enhance the sustainability and environmental friendliness of the process .
化学反応の分析
Types of Reactions
1,3-Dithiolane-4,5-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol groups and the sulfur atoms in the ring structure .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
科学的研究の応用
1,3-Dithiolane-4,5-dithiol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,3-dithiolane-4,5-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form disulfide bonds with other thiol-containing molecules, leading to changes in the structure and function of proteins and enzymes . Additionally, the sulfur atoms in the ring structure can participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane-4,5-dithiol, with sulfur atoms at the 1 and 2 positions.
1,3-Dithiane: A related compound with a six-membered ring containing two sulfur atoms at the 1 and 3 positions.
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: A sodium salt of a related dithiol compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
807363-89-9 |
|---|---|
分子式 |
C3H6S4 |
分子量 |
170.3 g/mol |
IUPAC名 |
1,3-dithiolane-4,5-dithiol |
InChI |
InChI=1S/C3H6S4/c4-2-3(5)7-1-6-2/h2-5H,1H2 |
InChIキー |
NTLIFDXPWIJDEB-UHFFFAOYSA-N |
正規SMILES |
C1SC(C(S1)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)




![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)




![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)

![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
